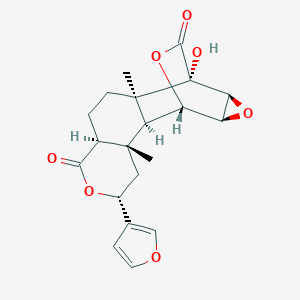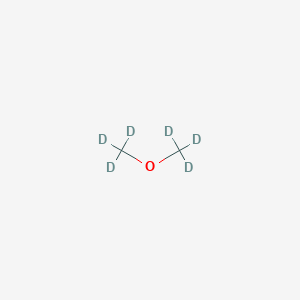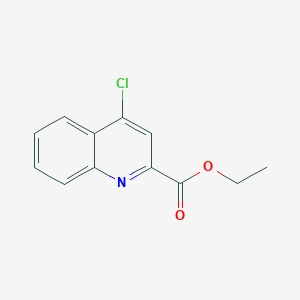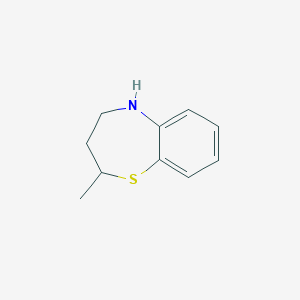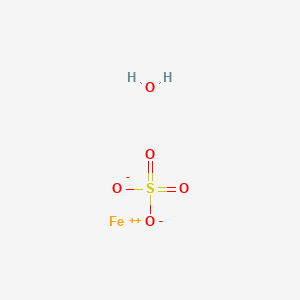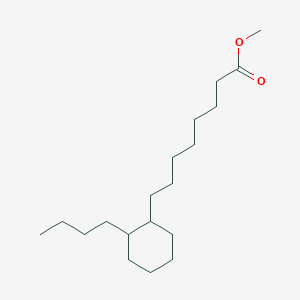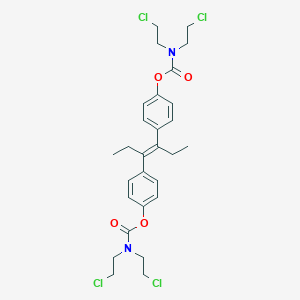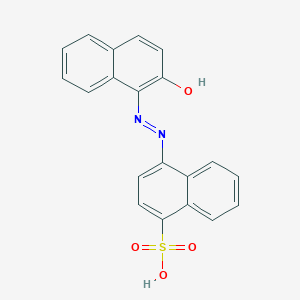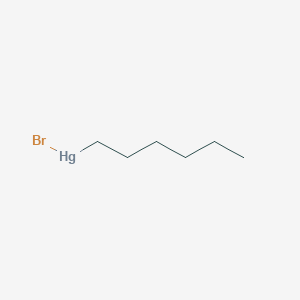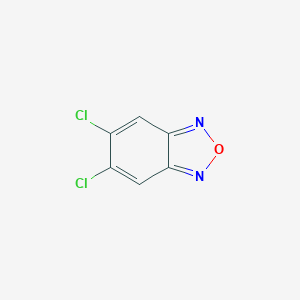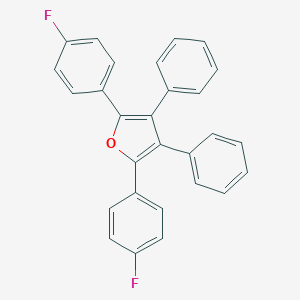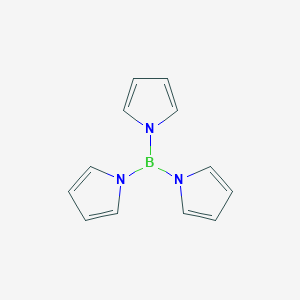
tri(pyrrol-1-yl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tri(pyrrol-1-yl)borane, is an organoboron compound where a boron atom is bonded to three pyrrole groups Organoboron compounds are known for their versatility in organic synthesis, particularly in hydroboration reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of borane, tripyrrol-1-yl-, typically involves the reaction of boron trihalides with pyrrole under controlled conditions. One common method is the reaction of boron trichloride with pyrrole in the presence of a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of borane, tripyrrol-1-yl-, may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: tri(pyrrol-1-yl)borane, can undergo oxidation reactions to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The pyrrole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride species.
Substitution: Halogenated borane derivatives.
科学的研究の応用
tri(pyrrol-1-yl)borane, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of borane, tripyrrol-1-yl-, involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various organic reactions. In biological systems, its mechanism may involve interactions with cellular components, leading to therapeutic effects such as in BNCT.
類似化合物との比較
Borane, triphenyl-: Another organoboron compound with three phenyl groups instead of pyrrole.
Borane, triethyl-: Contains three ethyl groups bonded to boron.
Borane, trimethyl-: Contains three methyl groups bonded to boron.
Uniqueness: tri(pyrrol-1-yl)borane, is unique due to the presence of pyrrole groups, which impart distinct electronic and steric properties compared to other organoboron compounds. This uniqueness makes it particularly useful in specific synthetic applications and research areas.
特性
CAS番号 |
18899-90-6 |
|---|---|
分子式 |
C12H12BN3 |
分子量 |
209.06 g/mol |
IUPAC名 |
tri(pyrrol-1-yl)borane |
InChI |
InChI=1S/C12H12BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H |
InChIキー |
WPXPRWWEZJWDJT-UHFFFAOYSA-N |
SMILES |
B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3 |
正規SMILES |
B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol](/img/structure/B95636.png)
